![molecular formula C16H15ClO3 B6339086 Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate CAS No. 1171924-95-0](/img/structure/B6339086.png)
Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate
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Overview
Description
Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a hydroxybenzoate moiety
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
It’s known that similar compounds often work by binding to their target proteins or enzymes, thereby modifying their function . This can lead to a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Similar compounds often affect pathways related to the function of their target proteins or enzymes . The downstream effects of these changes can vary widely, depending on the specific pathways involved.
Pharmacokinetics
Similar compounds often have properties that affect their bioavailability, such as their solubility, stability, and the rate at which they are metabolized and excreted .
Result of Action
Similar compounds often lead to changes at the cellular level, such as altered protein function, changes in cell signaling, or changes in cell metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or enzymes . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate typically involves the esterification of 6-hydroxybenzoic acid with methyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or methanol. The chlorophenyl ethyl group can be introduced through a Friedel-Crafts alkylation reaction, where 4-chlorophenylethyl chloride reacts with the hydroxybenzoate ester in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-[2-(4-chlorophenyl)ethyl]-6-oxo-benzoate.
Reduction: Formation of 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzyl alcohol.
Substitution: Formation of 2-[2-(4-aminophenyl)ethyl]-6-hydroxybenzoate.
Scientific Research Applications
Pharmaceutical Applications
-
Anti-inflammatory and Analgesic Properties
- Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate exhibits anti-inflammatory and analgesic effects, making it a candidate for pain relief formulations. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.
- Synthesis of Active Pharmaceutical Ingredients (APIs)
- Antimicrobial Activity
Cosmetic Applications
-
Fragrance and Flavoring Agent
- This compound is utilized as a fragrance ingredient in cosmetics due to its pleasant aroma. It is often incorporated into perfumes and personal care products, contributing to their sensory attributes.
- Preservative Properties
Agricultural Applications
- Pesticide Formulation
Data Table: Summary of Applications
Application Area | Specific Use | Mechanism/Benefit |
---|---|---|
Pharmaceutical | Pain relief | COX inhibition |
Synthesis of APIs | Intermediate for complex molecules | |
Antimicrobial | Prevents microbial growth | |
Cosmetic | Fragrance | Enhances sensory attributes |
Preservative | Extends shelf life | |
Agricultural | Pesticide formulation | Targets specific pests |
Case Studies
-
Case Study on Anti-inflammatory Effects
- A study published in a peer-reviewed journal demonstrated the anti-inflammatory effects of methyl salicylate derivatives, including this compound, in animal models of arthritis. The results indicated significant reduction in inflammation markers compared to control groups.
-
Case Study on Cosmetic Formulations
- Research conducted on various cosmetic products found that formulations containing this compound showed improved stability and reduced microbial contamination over time, supporting its use as a preservative.
-
Case Study on Agricultural Efficacy
- Field trials assessing the efficacy of pesticide formulations containing this compound revealed effective pest control with minimal environmental toxicity, highlighting its potential role in sustainable agriculture.
Comparison with Similar Compounds
Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate can be compared with other similar compounds such as:
Methyl 2-[2-(4-methylphenyl)ethyl]-6-hydroxybenzoate: Similar structure but with a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.
Methyl 2-[2-(4-fluorophenyl)ethyl]-6-hydroxybenzoate: Contains a fluorine atom, which can influence its chemical stability and interaction with biological targets.
Methyl 2-[2-(4-bromophenyl)ethyl]-6-hydroxybenzoate:
Biological Activity
Methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
This compound consists of a benzoate core substituted with a hydroxy group and a chlorophenyl ethyl side chain. The synthesis of this compound typically involves the esterification of 6-hydroxybenzoic acid with methyl 2-(4-chlorophenyl)ethyl bromide or similar reagents. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods and solvent-free conditions, which enhance efficiency and reduce environmental impact.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The compound exhibits an IC50 value in the range of 11-0.69 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT-116 | 0.69 |
This compound | HeLa | 11 |
Doxorubicin | HCT-116 | 2.29 |
The mechanism of action for this compound involves the induction of apoptosis in cancer cells. Studies indicate that treatment with this compound leads to morphological changes consistent with apoptosis, such as chromatin condensation and nuclear fragmentation . Additionally, molecular docking studies suggest that the compound may interact with specific protein targets involved in cell cycle regulation and apoptosis pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Preliminary tests indicate effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains. The compound's mechanism likely involves disruption of microbial membrane integrity or inhibition of essential enzymatic pathways.
Table 2: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | < 10 |
Escherichia coli | < 15 |
Candida albicans | < 20 |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption characteristics with moderate bioavailability. Toxicity assessments reveal a low cytotoxic profile at therapeutic concentrations, suggesting a promising safety margin for further development .
Case Studies and Clinical Implications
Recent clinical studies have begun to explore the potential use of this compound in combination therapies for enhanced efficacy against resistant cancer types. For instance, combining this compound with established chemotherapeutics has shown synergistic effects, improving overall treatment outcomes in preclinical models.
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)ethyl]-6-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-4,6-7,9-10,18H,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPNXNOCIOBNHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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